molecular formula C16H11Cl2NO3 B11293610 7-chloro-N-(3-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

7-chloro-N-(3-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11293610
M. Wt: 336.2 g/mol
InChI Key: HSXOHHBWDHDFNN-UHFFFAOYSA-N
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Description

7-CHLORO-N-(3-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-(3-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the benzopyran ring.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine derivative reacts with the carboxylic acid group on the benzopyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-(3-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

7-CHLORO-N-(3-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(3-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with similar benzopyran ring systems, such as coumarins, share some structural similarities and may exhibit related biological activities.

    Chlorophenyl Derivatives: Other compounds containing chlorophenyl groups, such as chlorophenyl ketones or amides, can be compared based on their chemical reactivity and applications.

Uniqueness

7-CHLORO-N-(3-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

7-chloro-N-(3-chlorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C16H11Cl2NO3/c17-10-2-1-3-12(7-10)19-15(20)14-6-9-4-5-11(18)8-13(9)16(21)22-14/h1-5,7-8,14H,6H2,(H,19,20)

InChI Key

HSXOHHBWDHDFNN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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